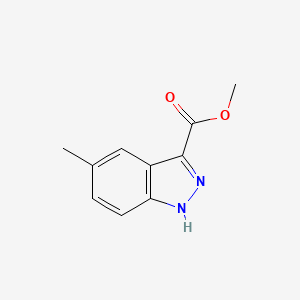
Methyl 5-methyl-1H-indazole-3-carboxylate
Overview
Description
“Methyl 5-methyl-1H-indazole-3-carboxylate” is a compound that falls under the category of indazoles . It is used as a precursor in the synthesis of various synthetic cannabinoids and is intended for research and forensic applications .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, including “Methyl 5-methyl-1H-indazole-3-carboxylate”, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of “Methyl 5-methyl-1H-indazole-3-carboxylate” is C10H11N3O2 . The average mass is 205.22 Da .Chemical Reactions Analysis
Indazole derivatives, including “Methyl 5-methyl-1H-indazole-3-carboxylate”, show notable reactivity in alkaline solutions. Methylation of indazoles leads to mixtures of 1- and 2-methyl compounds, with the 1-methyl isomer usually predominating.Physical And Chemical Properties Analysis
“Methyl 5-methyl-1H-indazole-3-carboxylate” is a solid compound . The average mass is 176.172 Da and the monoisotopic mass is 176.058578 Da .Scientific Research Applications
Synthesis of Heterocyclic Compounds
- Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
- Method : The synthesis strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results : This method has been used to synthesize a wide variety of 1H-indazoles in good to excellent yields .
Synthesis of Indole Derivatives
- Application : Indoles are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Method : The synthesis of indole derivatives involves various methods, including the Heck reaction .
- Results : This approach was much quicker, and the reaction could be performed at ambient temperature .
Inhibitor of Protein Kinases
- Application : Methyl indole-5-carboxylate can be used in the biosynthesis of inhibitors of protein kinases .
- Method : The specific method of application or experimental procedures is not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Treatment of Inflammatory Diseases
- Application : 3-Methyl-1H-indazole has been shown to inhibit neutrophil chemotaxis and may be used to treat inflammatory diseases such as trigeminal neuralgia or heart disease .
- Method : The specific method of application or experimental procedures is not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Metal-Free Friedel-Crafts Alkylation
- Application : Methyl indole-5-carboxylate can be used in the biosynthesis of inhibitors of protein kinases . It can also be used in metal-free Friedel-Crafts alkylation .
- Method : The specific method of application or experimental procedures is not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Synthesis of Indirubin Derivatives
- Application : Methyl indole-5-carboxylate can be used in the synthesis of indirubin derivatives .
- Method : The specific method of application or experimental procedures is not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Metal-Free Friedel-Crafts Alkylation
- Application : Methyl indole-5-carboxylate can be used in the biosynthesis of inhibitors of protein kinases . It can also be used in metal-free Friedel-Crafts alkylation .
- Method : The specific method of application or experimental procedures is not provided in the source .
- Results : The specific results or outcomes obtained are not provided in the source .
Synthesis of Indirubin Derivatives
Safety And Hazards
properties
IUPAC Name |
methyl 5-methyl-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-8-7(5-6)9(12-11-8)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCOJYCOAQUSIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506975 | |
| Record name | Methyl 5-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methyl-1H-indazole-3-carboxylate | |
CAS RN |
51941-85-6 | |
| Record name | Methyl 5-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



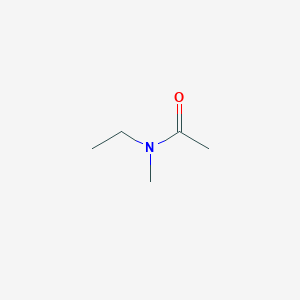
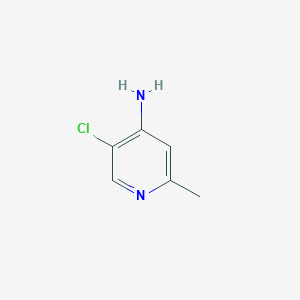
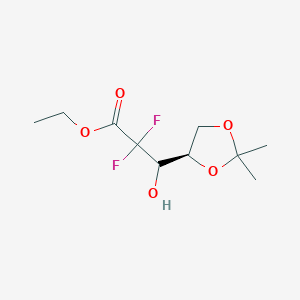
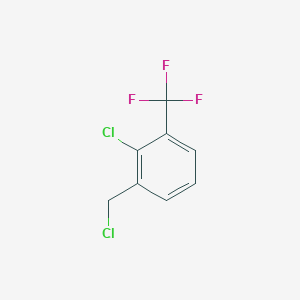
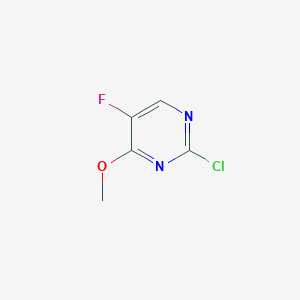
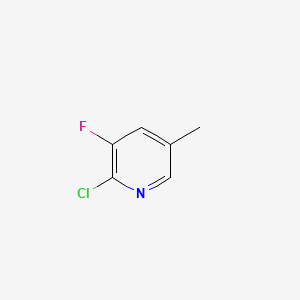
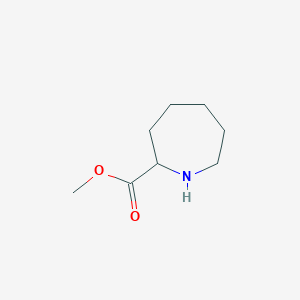
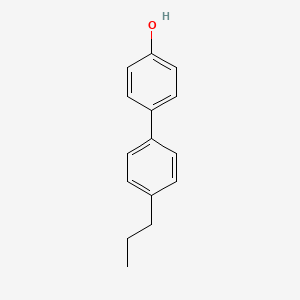
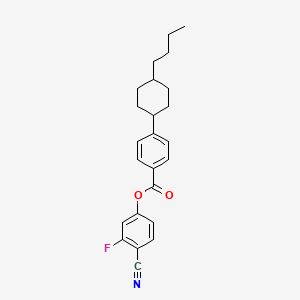
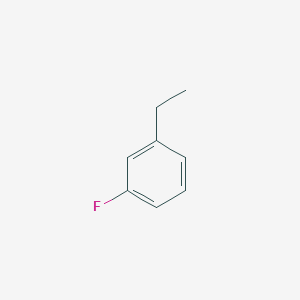
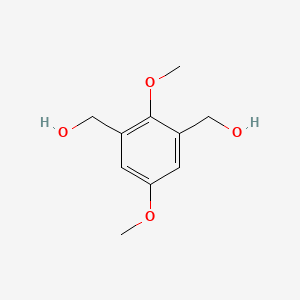
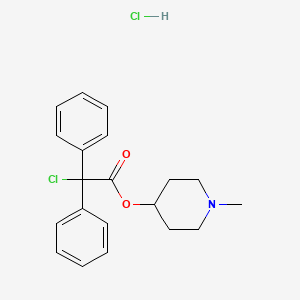
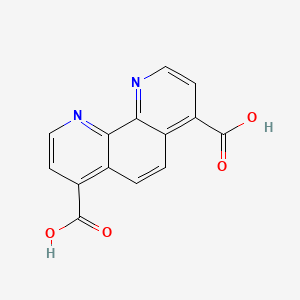
![Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester](/img/structure/B1590464.png)